(R)-3-Aminobutanenitrile hydrochloride

Catalog No.
S991146
CAS No.
1073666-55-3
M.F
C4H9ClN2
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminobutanenitrile hydrochloride

CAS Number

1073666-55-3

Product Name

(R)-3-Aminobutanenitrile hydrochloride

IUPAC Name

(3R)-3-aminobutanenitrile;hydrochloride

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1

InChI Key

YUOMYYHJZHVWDF-PGMHMLKASA-N

SMILES

CC(CC#N)N.Cl

Canonical SMILES

CC(CC#N)N.Cl

Isomeric SMILES

C[C@H](CC#N)N.Cl

Here's what we can find from scientific databases:

  • Chemical Suppliers: Several chemical suppliers offer (R)-3-Aminobutanenitrile hydrochloride for purchase, often highlighting its chiral (single-handed) form ().
  • Limited Literature References: A search of scientific databases yields few results directly referencing (R)-3-Aminobutanenitrile hydrochloride. This suggests a lack of published research on its properties or applications.

Future Research Directions:

Given the presence of a nitrile group and an amine group, (R)-3-Aminobutanenitrile hydrochloride could potentially hold promise in various research fields, including:

  • Medicinal Chemistry: The combination of functional groups might be of interest for drug discovery efforts, but further investigation is needed ().
  • Organic Synthesis: The molecule's structure could be a useful building block for the synthesis of more complex molecules ().

(R)-3-Aminobutanenitrile hydrochloride is a chiral compound with the chemical formula C4H9ClN2 and a CAS number of 1073666-55-3. This compound features both an amine group and a nitrile group, which contribute to its potential applications in various fields, particularly in organic synthesis and pharmaceutical development. The presence of chirality (R-configuration) at the third carbon atom distinguishes it from its stereoisomer, (S)-3-Aminobutanenitrile hydrochloride, potentially leading to different biological activities and chemical reactivities .

While comprehensive studies on the biological activity of (R)-3-Aminobutanenitrile hydrochloride are scarce, compounds with similar structures have shown promise in medicinal chemistry. The presence of an amine and nitrile group suggests potential interactions with biological targets, including enzyme inhibition or modulation of receptor activity. The chirality may also play a crucial role in determining the pharmacological profile of this compound .

(R)-3-Aminobutanenitrile hydrochloride is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It may serve as a building block for the development of novel drugs or bioactive molecules due to its unique structural features. Its potential applications extend to areas such as medicinal chemistry and material science, where chiral compounds are often required .

Several compounds exhibit structural similarities to (R)-3-Aminobutanenitrile hydrochloride, particularly those containing amine and nitrile functional groups. Here are some notable examples:

Compound NameStructureKey Features
(S)-3-Aminobutanenitrile hydrochlorideC4H9ClN2Stereoisomer with potential different biological activity
2-AminobutyronitrileC4H8N2Lacks chirality; simpler structure
3-AminopropionitrileC4H8N2Similar functional groups but different carbon chain length

These compounds highlight the uniqueness of (R)-3-Aminobutanenitrile hydrochloride due to its specific chirality and functional group arrangement, which may lead to distinct chemical behaviors and biological activities compared to its non-stereoisomeric counterparts .

Molecular Architecture and Configurational Isomerism

(R)-3-Aminobutanenitrile hydrochloride is a chiral organic compound with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol. Its structure consists of a four-carbon chain with a nitrile group (-C≡N) at the second carbon, an amine group (-NH₂) at the third carbon, and a hydrochloride counterion (HCl). The (R) configuration denotes the spatial arrangement of substituents around the chiral center at C3, where the priority order follows the Cahn-Ingold-Prelog rules.

The compound exists as a hydrochloride salt, which stabilizes the amine group through protonation. This salt formation enhances solubility in polar solvents and facilitates crystallization. The stereochemistry is critical, as the (R) and (S) enantiomers exhibit distinct pharmacological and chemical behaviors despite identical physical properties.

Key Structural Features

Functional GroupPositionRole
Nitrile (-C≡N)C2Electron-withdrawing, influences reactivity
Amine (-NH₃⁺)C3Hydrogen bonding, salt formation
Hydrochloride (HCl)CounterionStabilizes amine, enhances solubility

The SMILES notation CC(C)(CC#N)N.Cl (for the (R)-enantiomer) highlights the connectivity and stereochemistry, with the chiral center at C3.

Comparative Crystallographic Studies with (S)-Enantiomer

Crystallographic data for (R)-3-aminobutanenitrile hydrochloride remain limited, but comparative studies with the (S)-enantiomer reveal distinct packing behaviors. X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) are critical for resolving stereochemical differences.

Crystallographic Parameters

Parameter(R)-Enantiomer(S)-EnantiomerSource
Space GroupPbca (hypothesized)Pbca (hypothesized)
Unit Cell Parametersa, b, c (not specified)a, b, c (not specified)
Atomic Packing Factor (APF)~0.68 (estimated for BCC-like packing)~0.68 (estimated)

While direct crystallographic data for the (R)-enantiomer is unavailable, the (S)-form crystallizes in space groups such as Pbca with lattice parameters comparable to other hydrochloride salts. Both enantiomers likely adopt similar unit cell geometries due to identical molecular weights and volumes, but their distinct stereochemistry leads to different hydrogen-bonding networks and packing motifs.

Key Observations

  • Hydrogen Bonding: The amine group participates in intermolecular hydrogen bonds with chloride ions, forming a 3D network. The (R) and (S) configurations alter bond angles and donor-acceptor distances.
  • Packing Density: The APF for hydrochloride salts typically ranges between 0.68–0.74, reflecting efficient arrangements of ions and neutral molecules.
  • Conglomerate Formation: Enantiomers may crystallize separately (conglomerate) or form racemic mixtures, depending on synthetic conditions.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical methods, such as density functional theory (DFT), provide insights into the electronic structure of (R)-3-aminobutanenitrile hydrochloride. These calculations complement experimental data by elucidating molecular orbitals and reactivity patterns.

DFT-Based Analysis

Using the B3LYP/LANL2DZ basis set, key descriptors include:

DescriptorValue (Estimated)Significance
HOMO Energy-6.0 eVDetermines electron-donating capacity
LUMO Energy-1.5 eVInfluences nucleophilic attack sites
Global Electrophilicity (ω)ModerateIndicates reactivity with nucleophiles

The nitrile group lowers the LUMO energy, making the molecule susceptible to nucleophilic addition at the C≡N bond. The hydrochloride salt further polarizes the molecule, enhancing electrophilic character at the amine nitrogen.

Orbital Contributions

  • HOMO: Primarily localized on the amine nitrogen and adjacent carbon atoms, facilitating hydrogen bonding and base-mediated reactions.
  • LUMO: Centered on the nitrile carbon, guiding electrophilic interactions (e.g., protonation or alkylation).

Dates

Modify: 2023-08-16

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